N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide
Description
N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Properties
IUPAC Name |
N-cyclopentyl-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c27-18(22-14-5-1-2-6-14)13-9-11-15(12-10-13)23-20-25-26-19(28)16-7-3-4-8-17(16)24-21(26)29-20/h3-4,7-12,14H,1-2,5-6H2,(H,22,27)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHSTNFMQOAJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide can yield 1,3,4-thiadiazole derivatives . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry
N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
Recent studies have investigated the compound's potential antimicrobial and anticancer properties. For instance:
- Antimicrobial Activity : Preliminary evaluations indicate that this compound exhibits significant antimicrobial effects against various bacterial strains. The presence of the thiadiazole moiety is believed to enhance its bioactivity.
- Cytotoxicity : In vitro studies have shown that this compound demonstrates cytotoxic effects against certain cancer cell lines. This suggests potential applications in cancer therapeutics .
Medicine
The compound has been explored for its role in drug development:
- Anticancer Research : Its cytotoxic properties have been evaluated against a panel of cancer cell lines at the National Cancer Institute (NCI). Results indicate promising activity that warrants further investigation into its mechanisms of action and therapeutic potential .
- Drug Development : The compound's unique structural features make it a candidate for developing new drugs targeting specific biological pathways involved in cancer progression and resistance.
Case Studies
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For instance, it may act as an enzyme inhibitor, blocking the activity of enzymes crucial for cell survival .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide
- 2-(5-amino-(mercapto)-1,3,4-thiadiazole derivatives
Uniqueness
N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is unique due to its specific cyclopentyl and benzamide groups, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives .
Biological Activity
N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure that includes a quinazoline moiety linked to a thiadiazole ring. Its molecular formula is with a molecular weight of 405.47 g/mol . The presence of both the thiadiazole and quinazoline rings suggests potential for diverse biological interactions.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and quinazoline derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have highlighted the antitumor potential of related compounds in inhibiting the proliferation of cancer cells. For instance, derivatives with similar structures have shown effective cytotoxicity against lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 µM to 6.75 µM .
- Antimicrobial Properties : Compounds in this class have demonstrated significant antibacterial activity. For example, some derivatives showed promising results against various bacterial strains, suggesting that this compound may also possess similar properties .
The mechanisms through which these compounds exert their biological effects are multifaceted:
- DNA Interaction : Many thiadiazole and quinazoline derivatives bind to DNA, disrupting replication and transcription processes. This interaction often occurs within the minor groove of DNA, affecting gene expression and cellular proliferation .
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cancer progression and microbial resistance. For instance, inhibition of DNA methyltransferases has been observed in related compounds .
Antitumor Activity
In a study evaluating the antitumor effects of various benzimidazole derivatives, compounds were tested on human lung cancer cell lines using both 2D and 3D culture systems. The results indicated that certain derivatives exhibited significant cytotoxic effects with lower toxicity towards normal cells. Notably:
Antimicrobial Activity
Another research effort focused on synthesizing new thiadiazole derivatives and assessing their antimicrobial properties against standard bacterial strains. The findings revealed:
- Several synthesized compounds showed over 80% inhibition against Gram-positive bacteria, indicating strong antibacterial potential .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
